1-(2,4-Difluorophenyl)-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
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Overview
Description
1-(2,4-Difluorophenyl)-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid typically involves the following steps:
Formation of the quinoline core: This is achieved through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester.
Introduction of the fluorine atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the piperazine ring: This step involves the nucleophilic substitution of a halogenated quinoline intermediate with 3-methylpiperazine.
Final modifications: The carboxylic acid group is introduced through hydrolysis or other suitable reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The fluorine atoms and the piperazine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1-(2,4-Difluorophenyl)-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for its potential use in treating bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets and pathways involved include the binding of the compound to the active sites of these enzymes, preventing their normal function.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
1-(2,4-Difluorophenyl)-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its dual fluorine substitution enhances its binding affinity to bacterial enzymes, making it a potent antibacterial agent.
Properties
CAS No. |
125290-60-0 |
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Molecular Formula |
C22H20F3N3O3 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H20F3N3O3/c1-11-9-27(6-5-26-11)18-8-17-19(12(2)20(18)25)21(29)14(22(30)31)10-28(17)16-4-3-13(23)7-15(16)24/h3-4,7-8,10-11,26H,5-6,9H2,1-2H3,(H,30,31) |
InChI Key |
XZNQOBYNPFMFPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)C)F |
Origin of Product |
United States |
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